N-allyl-2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
N-allyl-2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is an organic compound notable for its complex structure. This compound finds its significance in a variety of applications, including scientific research, medicinal chemistry, and industrial processes. Its intricate molecular configuration offers unique properties that make it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 5-ethoxy-1,6-dimethylpyrimidine derivatives, which undergo various functional group transformations, including allylation and amide formation. Reaction conditions such as temperature, pH, and solvent choice are critical in optimizing yield and purity.
Industrial Production Methods
For large-scale production, industrial methods may involve continuous flow reactors to enhance reaction efficiency and scalability. Techniques like high-performance liquid chromatography (HPLC) are employed to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, such as:
Oxidation
Reduction
Substitution
Common Reagents and Conditions
Common reagents used in its reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Conditions like inert atmosphere, controlled temperatures, and specific solvents are often necessary.
Major Products Formed
The products formed from these reactions depend on the type of transformation. For example, oxidation may yield N-allyl-2-(5-ethoxy-1,6-dimethyl-2-oxo-4-pyrimidin-3(4H)-yl)acetamide, while substitution reactions could introduce various functional groups into the molecule, creating derivatives with different properties.
Scientific Research Applications
N-allyl-2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is extensively used in:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : For studying enzyme-substrate interactions and protein-ligand binding.
Medicine: : Potential therapeutic applications due to its biological activity.
Industry: : In the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-allyl-2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The pathways engaged often include:
Enzyme inhibition or activation
Signal transduction pathways
Metabolic processes
Comparison with Similar Compounds
N-allyl-2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is unique due to its specific structural features, such as the presence of both allyl and ethoxy groups. Similar compounds include:
N-allyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
N-allyl-2-(5-propoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
These compounds share a similar core structure but differ in their substituent groups, which can significantly alter their chemical and biological properties.
Properties
IUPAC Name |
2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-5-7-17-11(21)9-20-15(22)12-13(24-6-2)10(3)8-18-14(12)19(4)16(20)23/h5,8H,1,6-7,9H2,2-4H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BISIGGIMLXFUDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NCC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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